molecular formula C7H11O9P B14670066 4-Phosphonobutane-1,2,3-tricarboxylic acid CAS No. 51395-43-8

4-Phosphonobutane-1,2,3-tricarboxylic acid

Cat. No.: B14670066
CAS No.: 51395-43-8
M. Wt: 270.13 g/mol
InChI Key: MYWGVBFSIIZBHJ-UHFFFAOYSA-N
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Description

4-Phosphonobutane-1,2,3-tricarboxylic acid is an organophosphorus compound with the molecular formula C7H11O9P. It is known for its unique structure, which combines both phosphonic acid and carboxylic acid groups. This compound is widely used in various industrial applications due to its excellent scale and corrosion inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonobutane-1,2,3-tricarboxylic acid typically involves the reaction of dialkyl phosphite with maleate ester under the influence of a catalyst to form an intermediate. This intermediate is then reacted with acrylate, followed by hydrolysis in an acidic medium to yield the final product .

Industrial Production Methods: In industrial settings, the production process involves the reaction of tetramethyl phosphonosuccinate with methyl acrylate or acrylonitrile in the presence of sodium methanolate as a catalyst. The resulting product is then hydrolyzed with dilute hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 4-Phosphonobutane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate compounds .

Scientific Research Applications

4-Phosphonobutane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phosphonobutane-1,2,3-tricarboxylic acid involves its ability to chelate metal ions and inhibit scale formation. The compound’s phosphonic acid and carboxylic acid groups interact with metal ions, preventing them from precipitating and forming scale. This chelation process is crucial in various industrial applications, including water treatment and cooling systems .

Comparison with Similar Compounds

    Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid

    Aconitic Acid: prop-1-ene-1,2,3-tricarboxylic acid

    Trimesic Acid: benzene-1,3,5-tricarboxylic acid

Comparison: 4-Phosphonobutane-1,2,3-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxylic acid groups, which provide it with superior chelating and scale inhibition properties compared to other tricarboxylic acids. Its ability to form stable complexes with various metal ions makes it highly effective in industrial applications .

Properties

CAS No.

51395-43-8

Molecular Formula

C7H11O9P

Molecular Weight

270.13 g/mol

IUPAC Name

4-phosphonobutane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C7H11O9P/c8-5(9)1-3(6(10)11)4(7(12)13)2-17(14,15)16/h3-4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16)

InChI Key

MYWGVBFSIIZBHJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CP(=O)(O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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